molecular formula C21H23NO B2372068 (4-Cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone CAS No. 2320923-39-3

(4-Cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone

Cat. No. B2372068
CAS RN: 2320923-39-3
M. Wt: 305.421
InChI Key: WICHTPWGGIMOFH-UHFFFAOYSA-N
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Description

“(4-Cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone” is a compound that falls under the category of piperidin-4-one derivatives . Piperidin-4-ones are known to exhibit various biological activities such as analgesic, hypotensive, central nervous system depressant, antiviral, bactericidal, and fungicidal activities .


Synthesis Analysis

The synthesis of piperidin-4-one derivatives involves a Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of these compounds are synthesized by reacting them with thiosemicarbazide .


Chemical Reactions Analysis

The chemical reactions involving piperidin-4-one derivatives primarily involve their synthesis through Mannich reaction and their reaction with thiosemicarbazide to form thiosemicarbazone derivatives . Protodeboronation of pinacol boronic esters is also reported .

Future Directions

The future directions for “(4-Cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone” and similar compounds could involve further exploration of their antimicrobial properties and potential use in the development of new drugs . These compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .

properties

IUPAC Name

(4-cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c23-21(22-14-12-19(13-15-22)18-6-7-18)20-10-8-17(9-11-20)16-4-2-1-3-5-16/h1-5,8-11,18-19H,6-7,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICHTPWGGIMOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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